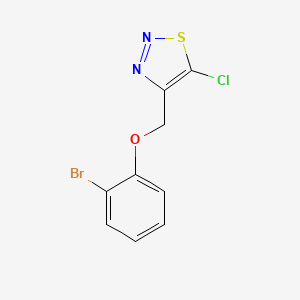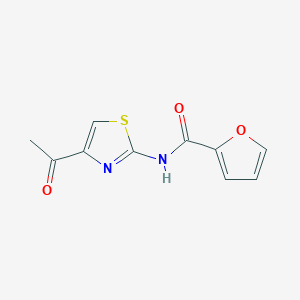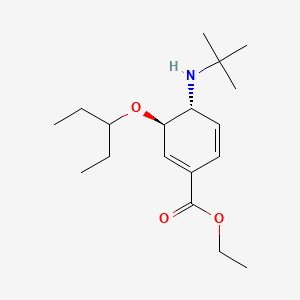
4-((3-Methylmorpholino)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methylmorpholino)sulfonyl)benzonitrile is a chemical compound with the molecular formula C12H14N2O3S. It is known for its unique structure, which includes a benzonitrile group attached to a sulfonyl group and a 3-methylmorpholine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylmorpholino)sulfonyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-methylmorpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is typically carried out in large reactors. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methylmorpholino)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-((3-Methylmorpholino)sulfonyl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((3-Methylmorpholino)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Methylmorpholino)sulfonyl)benzonitrile
- 4-((3-Ethylmorpholino)sulfonyl)benzonitrile
- 4-((3-Methylpiperidino)sulfonyl)benzonitrile
Uniqueness
4-((3-Methylmorpholino)sulfonyl)benzonitrile is unique due to the presence of the 3-methylmorpholine moiety, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can lead to different reactivity and biological activity profiles .
Propriétés
Formule moléculaire |
C12H14N2O3S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
4-(3-methylmorpholin-4-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C12H14N2O3S/c1-10-9-17-7-6-14(10)18(15,16)12-4-2-11(8-13)3-5-12/h2-5,10H,6-7,9H2,1H3 |
Clé InChI |
FAKZPPIPNJFGRH-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)








![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)




